2-(aminooxy)acetohydrazide dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2089257-68-9 |
|---|---|
Molecular Formula |
C2H9Cl2N3O2 |
Molecular Weight |
178.02 g/mol |
IUPAC Name |
2-aminooxyacetohydrazide;dihydrochloride |
InChI |
InChI=1S/C2H7N3O2.2ClH/c3-5-2(6)1-7-4;;/h1,3-4H2,(H,5,6);2*1H |
InChI Key |
OLLILTUPQOHYLT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NN)ON.Cl.Cl |
Purity |
92 |
Origin of Product |
United States |
Synthetic Methodologies and Fundamental Reactivity
Synthetic Routes for 2-(Aminooxy)acetohydrazide (B13212775) Dihydrochloride (B599025) and its Analogues
The synthesis of 2-(aminooxy)acetohydrazide dihydrochloride, a heterobifunctional linker containing both a hydrazide and an aminooxy group, can be conceptualized through established organic chemistry reactions. A common and direct method for preparing acetohydrazide derivatives involves the hydrazinolysis of a corresponding ester. researchgate.netnih.gov
A plausible synthetic pathway for 2-(aminooxy)acetohydrazide would begin with an N-protected aminooxy starting material, such as N-hydroxyphthalimide. This can be reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) to form ethyl 2-(phthalimidooxy)acetate. Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) would serve a dual purpose: cleavage of the phthalimide (B116566) protecting group and conversion of the ethyl ester to the desired hydrazide, yielding 2-(aminooxy)acetohydrazide. The final dihydrochloride salt can then be obtained by treating the free base with hydrochloric acid.
Analogous strategies are employed for synthesizing various acetohydrazide derivatives. For example, substituted 2-oxoindoline-based acetohydrazides are prepared by first performing a nucleophilic substitution between a 2-oxoindoline and ethyl chloroacetate, followed by reaction with hydrazine monohydrate to form the hydrazide. nih.gov Similarly, other carbohydrazides can be synthesized by condensing the parent ester with hydrazine hydrate. nih.gov This general principle of reacting an activated carboxylic acid derivative, most commonly an ester, with hydrazine is a cornerstone in the synthesis of such linkers. researchgate.net
Mechanistic Investigations of Oxime and Hydrazone Formation
Kinetics and Catalysis of Carbonyl Condensation Reactions
The formation of oximes and hydrazones is a reversible reaction that is subject to catalysis, most notably by acid. nih.gov The reaction mechanism proceeds via a two-step process involving a tetrahedral intermediate, often referred to as a carbinolamine. nih.gov
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aminooxy or hydrazide nitrogen atom on the electrophilic carbonyl carbon. This step is generally fast. nih.gov
Dehydration: The resulting tetrahedral intermediate then undergoes an acid-catalyzed dehydration to form the final imine product (oxime or hydrazone). In the pH range of approximately 3 to 7, this dehydration step is typically the rate-determining step of the reaction. nih.gov
The reaction rate can be significantly accelerated through the use of catalysts. Aniline (B41778) and its derivatives are classic and effective nucleophilic catalysts for these condensations, capable of speeding up the reaction considerably, especially at neutral pH. nih.gov The catalytic mechanism involves the formation of a more reactive Schiff base intermediate with the carbonyl compound, which is then readily displaced by the stronger aminooxy or hydrazide nucleophile.
Influence of pH and Solvent Environments on Reaction Efficiency and Product Distribution
The efficiency of oxime and hydrazone formation is highly dependent on the pH of the reaction medium. A delicate balance must be struck. While the dehydration of the tetrahedral intermediate is acid-catalyzed, the initial nucleophilic attack requires the amine nucleophile to be in its unprotonated, free-base form. nih.gov At very low pH, the aminooxy or hydrazide group becomes protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl. Conversely, at high pH, there is insufficient acid to effectively catalyze the rate-limiting dehydration step.
Consequently, these reactions exhibit a bell-shaped pH-rate profile, with the optimal rate typically observed in a mildly acidic environment, around pH 4.5. nih.gov Performing the ligation at neutral pH (physiologically relevant conditions) is possible but often results in a slower reaction rate. nih.gov
The solvent environment also plays a role in reaction efficiency. Studies on the formation of hydrazones have shown that solvent polarity can influence the kinetics, particularly for less reactive carbonyl compounds. For example, the capture of the less reactive ketone α-ionone by a hydrazide resin was found to be more efficient in a polar solvent like ethanol (B145695) compared to less polar options. However, for more reactive aldehydes, the effect of solvent polarity can be less pronounced.
Stereochemical Outcomes of Oxime and Hydrazone Linkage Formation
When an unsymmetrical ketone or an aldehyde reacts with an aminooxy or hydrazide compound, the resulting C=N double bond can lead to the formation of stereoisomers. These isomers are designated as syn and anti (or E and Z).
For instance, the reaction of an unsymmetrical ketone with hydroxylamine (B1172632) can produce two different oxime isomers. The stability of these isomers can differ, and it has been noted that oxime isomers are generally more stable and easier to isolate than the corresponding imine isomers. The stereochemical configuration can have a discernible effect on the spectroscopic properties of the molecule. A consistent correlation has been observed in the 1JC-H coupling constants in NMR spectroscopy, where the syn isomer consistently shows a larger value by about 20 Hz compared to the anti isomer, providing a useful tool for configurational assignment.
Stability and Hydrolysis Profiles of Aminooxy- and Hydrazide-Derived Linkages
A key feature of oxime and hydrazone linkages is their stability, particularly in aqueous media. The hydrolysis of these bonds is the reverse of their formation and is generally catalyzed by acid.
Factors Affecting Hydrolytic Stability of Oxime and Hydrazone Bonds
The hydrolytic stability of these C=N linkages can be tuned by several factors, making them adaptable for various applications.
Comparison of Oxime and Hydrazone Stability: A significant body of evidence shows that oximes are substantially more stable against hydrolysis than hydrazones. The rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of an isostructural simple hydrazone. Alkyl hydrazones are reported to be 100 to 1000 times more sensitive to hydrolysis than comparable oximes.
| Linkage Type | Relative Hydrolytic Stability | Key Influencing Factor |
|---|---|---|
| Oxime (C=N-O) | High | High electronegativity of oxygen atom reduces basicity of imine nitrogen. nih.gov |
| Hydrazone (C=N-N) | Moderate to Low | Lower electronegativity of nitrogen compared to oxygen. |
| Acylhydrazone (C=N-NH-C=O) | Higher than alkylhydrazones | Electron-withdrawing effect of the acyl group stabilizes the linkage. nih.gov |
Electronic Effects: The primary reason for the enhanced stability of oximes and hydrazones compared to simple imines (C=N-C) is the electronic influence of the adjacent heteroatom (oxygen or nitrogen). nih.gov This heteroatom's lone pair of electrons can participate in resonance, which delocalizes charge. Furthermore, the electronegativity of this atom (X in C=N-X) plays a crucial role. Oxygen is more electronegative than nitrogen, which reduces the basicity of the imine nitrogen in an oxime. This makes the initial protonation step required for hydrolysis less favorable, rendering the oxime bond more resistant to cleavage. nih.gov
Steric and Structural Factors: The structure of the parent carbonyl compound also influences stability. In general, linkages derived from ketones are more stable than those derived from aldehydes. nih.gov Additionally, the presence of electron-withdrawing groups on the hydrazide moiety, such as in acylhydrazones, can enhance stability compared to simple alkylhydrazones. nih.gov
| Factor | Effect on Stability | Reason |
|---|---|---|
| Increasing Acidity (Lowering pH) | Decreases Stability | Catalyzes the hydrolysis reaction by protonating the imine nitrogen. nih.gov |
| Electronegativity of α-Atom (O vs. N) | Increases Stability (Oxime > Hydrazone) | Reduces the basicity of the imine nitrogen, making protonation less favorable. |
| Carbonyl Source (Ketone vs. Aldehyde) | Increases Stability (Ketone-derived > Aldehyde-derived) | Steric and electronic factors in the resulting linkage. nih.gov |
| Electron-withdrawing groups (e.g., Acylhydrazone) | Increases Stability (vs. Alkylhydrazone) | Inductive effect stabilizes the C=N bond. nih.gov |
Strategies for Enhancing Linkage Stability in Aqueous and Biological Milieus
The stability of bioconjugates derived from this compound is critically dependent on the nature of the covalent bond formed with a carbonyl-containing molecule. Both oxime and hydrazone linkages are susceptible to hydrolysis, a reaction that is significantly influenced by the pH of the surrounding medium.
Comparative Stability of Oxime and Hydrazone Linkages
In general, oxime linkages exhibit significantly greater hydrolytic stability compared to hydrazone linkages, particularly under acidic conditions. nih.govresearchgate.net The hydrolysis of both linkages is acid-catalyzed, meaning the rate of bond cleavage increases as the pH decreases. nih.gov This difference in stability is attributed to the electronic properties of the oxygen and nitrogen atoms within the respective linkages. The higher electronegativity of the oxygen atom in the oxime bond makes it more resistant to protonation, a key step in the hydrolysis mechanism. nih.gov
Research comparing isostructural hydrazones and oximes has demonstrated that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for simple hydrazones. nih.govresearchgate.net For instance, at a pD of 7.0 (the equivalent of pH in deuterium (B1214612) oxide), the half-life of a model oxime was found to be 25 days, whereas the half-life of an analogous acetylhydrazone was only 2 hours. researchgate.net This inherent stability makes the aminooxy functionality of 2-(aminooxy)acetohydrazide the preferred site for conjugation when long-term stability in biological fluids is required.
Table 1: Comparative Hydrolytic Stability of Model Linkages at pD 7.0
| Linkage Type | Half-life (t½) | Relative Hydrolysis Rate Constant (k_rel) |
|---|---|---|
| Methylhydrazone | ~3.6 hours | 600 |
| Acetylhydrazone | ~2 hours | 300 |
| Semicarbazone | ~6 hours | 160 |
| Oxime | ~25 days | 1 |
This table is generated based on data from isostructural model compounds to illustrate the relative stability of different linkages. Actual values for conjugates of 2-(aminooxy)acetohydrazide may vary depending on the specific carbonyl partner.
Intramolecular Cyclization to Form Stable 1,2,4-Oxadiazinan-5-ones
A highly effective strategy to dramatically enhance the stability of linkages derived from 2-(aminooxy)acetohydrazide involves a subsequent intramolecular cyclization reaction. When the aminooxy group of the linker reacts with an aldehyde, an intermediate oxime is formed. The adjacent hydrazide moiety can then undergo an intramolecular reaction with the newly formed C=N bond, leading to the formation of a stable six-membered heterocyclic ring, a 1,2,4-oxadiazinan-5-one. nih.gov
This cyclization event effectively transforms the relatively labile linear oxime linkage into a much more robust cyclic structure. The resulting 1,2,4-oxadiazinan-5-one ring system exhibits exceptional stability across a wide pH range, making it a highly desirable linkage for applications requiring long-term bioconjugate integrity. nih.govmdpi.comresearchgate.net The formation of this stable ring is a key advantage of using α-aminooxy acetohydrazide linkers.
Table 2: Linkage Strategies and Resulting Stability
| Linker Moiety | Reaction Partner | Initial Linkage | Final Linkage | Relative Stability |
|---|---|---|---|---|
| Hydrazide | Aldehyde/Ketone | Hydrazone | Hydrazone | Lower |
| Aminooxy | Aldehyde/Ketone | Oxime | Oxime | Higher |
| Aminooxyacetylhydrazide | Aldehyde | Oxime | 1,2,4-Oxadiazinan-5-one | Significantly Higher |
This table provides a qualitative comparison of the stability of different linkages that can be formed using 2-(aminooxy)acetohydrazide.
Applications in Bioconjugation and Macromolecular Modification
Peptide and Protein Ligation via Oxime and Hydrazone Chemistries
The reaction of aminooxy and hydrazide groups with aldehydes and ketones to form stable oxime and hydrazone bonds, respectively, is a cornerstone of modern bioconjugation. researchgate.net These reactions are highly chemoselective, proceeding efficiently in aqueous environments and at physiological pH, which is crucial for working with sensitive biological molecules. nih.govchemrxiv.org The resulting C=N bonds of oximes and hydrazones are significantly more stable than imines formed from simple amines. pnas.org
The assembly of large proteins from smaller, synthetically accessible peptide fragments is a powerful strategy in protein engineering. Oxime and hydrazone ligation chemistries provide a robust method for achieving this. In this approach, one peptide fragment is synthesized with a C-terminal hydrazide or N-terminal aminooxy group, while the other fragment is designed to contain a carbonyl group, often an aldehyde.
The reaction between these two fragments results in the formation of a stable covalent bond, linking them together. Research has demonstrated that these ligation reactions can be accelerated through catalysis. For instance, aniline (B41778) catalysis can achieve rate constants of 10¹-10³ M⁻¹s⁻¹ for both oxime and hydrazone formation with aromatic aldehydes on unprotected peptides. nih.gov Similarly, the amino acid arginine has been shown to catalyze these ligations, with its guanidinium (B1211019) side chain playing a key role in the mechanism, and it also helps prevent protein aggregation during the process. chemrxiv.orgnih.gov This catalytic efficiency allows for rapid conjugation under mild, ambient conditions. nih.gov
Table 1: Catalysis of Hydrazone/Oxime Ligation
| Catalyst | Buffer System | pH | Key Finding | Citation |
|---|---|---|---|---|
| Aniline | Sodium Phosphate | 7.0 | Accelerates ligation, achieving full conversion in minutes. | nih.gov |
| Arginine | Sodium Phosphate | 7.0 | Provides a marked catalytic effect compared to uncatalyzed reactions. | chemrxiv.org |
| Arginine | Bicarbonate/CO₂ | Neutral | Dramatically enhances the rate of hydrazone ligation. | chemrxiv.orgnih.gov |
Intramolecular oxime ligation is an effective method for the cyclization of peptides, a modification that can enhance stability, bioactivity, and resistance to proteolysis. To achieve this, a linear peptide is synthesized to contain both an aminooxy group and a carbonyl group (aldehyde or ketone). The aminooxy functionality can be introduced via an aminooxyacetyl (Aoa) group. researchgate.net
One-pot methodologies have been developed to streamline this process. For example, a peptide bearing a protected aminooxy group and an aldehyde precursor, such as a thiazolidine (B150603) (Thz) ring on an N-terminal cysteine, can undergo cyclization. researchgate.net Deprotection of both groups under specific pH conditions (e.g., pH 2) initiates a spontaneous intramolecular reaction between the newly exposed aminooxy and aldehyde moieties, yielding the cyclized peptide via a stable oxime bond. researchgate.net
Site-specific protein labeling (SSPL) is essential for studying protein function, localization, and interactions. nih.govuci.edu The high chemoselectivity of the aminooxy/hydrazide reaction with carbonyls allows for precise modification of proteins. A common strategy involves genetically encoding a short peptide sequence, known as an "aldehyde tag," into the protein of interest. pnas.org This tag contains a specific cysteine residue that is converted into a formylglycine (FGly) residue by the formylglycine-generating enzyme (FGE), thus introducing a unique aldehyde handle onto the protein surface. pnas.org
This aldehyde-tagged protein can then be specifically reacted with a probe functionalized with an aminooxy or hydrazide group. pnas.org This enables the attachment of a wide variety of molecules, including:
Fluorophores: For imaging and tracking proteins within cells. pnas.org
Affinity Tags: Such as biotin, for purification and detection. pnas.org
Peptides: To introduce new functionalities. nih.gov
This method has been successfully used to label secreted, membrane-associated, and cytosolic proteins in mammalian cells, demonstrating its versatility. pnas.org The covalent adducts formed are stable and can be readily analyzed by mass spectrometry. nih.govnih.gov
Table 2: Examples of Probes Used in Site-Specific Labeling
| Probe Type | Functional Group | Target | Purpose | Citation |
|---|---|---|---|---|
| Alexa Fluor 488 | Aminooxyacetamide | Aldehyde-tagged protein | Fluorescence Imaging | pnas.org |
| Biotin | Hydrazide | Aldehyde-tagged IgG | Affinity Purification/Detection | pnas.org |
| FLAG peptide | Aminooxy | Aldehyde-tagged Fc fragment | Western Blot Detection | pnas.org |
| Rhodamine B | Hydrazide | Hydrazide Reactive (HyRe) peptide | Selective labeling in cell lysate | uci.edu |
Polymer Derivatization and Advanced Biomaterials Development
The development of advanced biomaterials often relies on the precise chemical modification of natural or synthetic polymers. 2-(aminooxy)acetohydrazide (B13212775) dihydrochloride (B599025) is a key reagent in this process, facilitating the introduction of new functional groups onto polymer backbones and the crosslinking of polymer chains to form networks with tailored properties.
Functionalization of Polysaccharides (e.g., Dextrans) with Aminooxy Reagents
The functionalization of polysaccharides is a critical step in creating advanced biomaterials for applications such as drug delivery and tissue engineering. Polysaccharides like dextrans can be chemically modified to introduce aldehyde or ketone groups. These carbonyl-functionalized polysaccharides then become reactive platforms for conjugation with molecules containing aminooxy or hydrazide functionalities.
The 2-(aminooxy)acetohydrazide dihydrochloride molecule offers a dual advantage in this context. Its hydrazide group can readily react with aldehyde groups on a modified dextran (B179266) to form a stable hydrazone linkage. This reaction is a cornerstone of bioconjugation, known for its efficiency and selectivity under mild aqueous conditions. The result is a dextran polymer that is now decorated with pending aminooxy groups, contributed by the other end of the 2-(aminooxy)acetohydrazide molecule.
This process effectively transforms the polysaccharide into a versatile intermediate, ready for further modification. The newly introduced aminooxy groups can participate in a second, orthogonal conjugation reaction, known as oxime ligation, with molecules containing aldehyde or ketone functionalities. This step-wise approach allows for the creation of complex, multi-functional polysaccharide-based materials.
| Polymer Backbone | Modification Step | Reagent | Resulting Linkage | Pendant Functional Group |
| Dextran | Oxidation | Sodium Periodate | - | Aldehyde |
| Aldehyde-Dextran | Functionalization | 2-(aminooxy)acetohydrazide | Hydrazone | Aminooxy (-ONH2) |
Fabrication of Hydrogels and Polymeric Networks via Oxime/Hydrazone Bonds
Hydrogels are three-dimensional polymeric networks capable of absorbing large amounts of water, making them ideal for a range of biomedical applications. The formation of these networks requires crosslinking, a process where individual polymer chains are linked together. This compound can act as a heterobifunctional crosslinker, utilizing its two distinct reactive ends—the aminooxy group and the hydrazide group—to bridge different polymer chains.
In a typical hydrogel fabrication scenario, one might use a polymer that has been functionalized with aldehyde groups. When 2-(aminooxy)acetohydrazide is introduced into this system, it can form crosslinks through two different chemical reactions. The hydrazide end of the molecule can react with an aldehyde on one polymer chain to form a hydrazone bond, while the aminooxy end can react with an aldehyde on another polymer chain to form an oxime bond.
The resulting hydrogel network is held together by a combination of hydrazone and oxime crosslinks. These two types of bonds have different chemical stabilities and formation kinetics. Oxime bonds are generally more stable, particularly at physiological pH, compared to hydrazone bonds. This difference can be exploited to create "smart" hydrogels with tunable properties. For example, the ratio of oxime to hydrazone linkages can be varied to control the degradation rate and mechanical strength of the hydrogel. Hydrogels with a higher proportion of dynamic hydrazone bonds may exhibit self-healing properties, where the network can reform after being broken.
The efficiency of both oxime and hydrazone formation can be influenced by factors such as pH and the presence of catalysts, allowing for control over the gelation time. This is particularly important for creating injectable hydrogels that need to form a stable network in situ after being administered.
| Crosslinking Chemistry | Reactive Groups | Resulting Bond | Key Feature |
| Hydrazone Ligation | Hydrazide + Aldehyde/Ketone | Hydrazone | Dynamic, pH-sensitive |
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Oxime | High stability at physiological pH |
Role in Analytical Chemistry and Metabolomic Profiling
Derivatization Strategies for Mass Spectrometry-Based Analysis
Girard's Reagent T is a cornerstone of derivatization strategies for mass spectrometry (MS), especially in the analysis of complex biological samples. spectroscopyonline.comnih.gov The reagent contains a hydrazide moiety that reacts with aldehydes and ketones, and a pre-charged quaternary ammonium (B1175870) group. myu-group.co.jpnih.gov This dual functionality makes it an effective tool for improving the analytical characteristics of carbonyl compounds for MS-based detection. spectroscopyonline.com
Girard's Reagent T is recognized as a universal profiling reagent for aldehydes and ketones. researchgate.net It reacts with a wide array of carbonyl compounds to convert them into stable, cationic hydrazone derivatives. researchgate.net This reaction, often called the "Girard reaction," allows for the comprehensive profiling of the "carbonyl submetabolome" in various biological matrices. researchgate.net The derivatization improves chemical properties like molecular weight and polarity, which is beneficial for analysis. myu-group.co.jp For instance, it has been successfully used to derivatize and quantify a diverse range of molecules, including steroids, lactones, and oxidative DNA damage products. myu-group.co.jpnih.govnih.gov
The reaction involves the formation of a Schiff-base type condensate between the hydrazide group of GirT and the carbonyl group of the analyte in an acetic acid alcohol solution. myu-group.co.jp This broad reactivity enables the simultaneous analysis of numerous aldehydes and ketones in a single analytical run, which is essential for metabolomic studies aiming to capture a wide snapshot of metabolic pathways. nih.gov Modified versions of Girard's reagents have been developed to further improve the universal profiling capabilities, allowing for the detection of everything from small ketones like acetone (B3395972) to large molecules like corticosteroids using neutral loss scans in tandem MS. researchgate.net
A primary advantage of using Girard's Reagent T is the significant enhancement of detection sensitivity in mass spectrometry, particularly with electrospray ionization (ESI). spectroscopyonline.comnih.gov The key to this enhancement is the permanent positive charge on the quaternary ammonium group within the GirT structure. myu-group.co.jpnih.gov This pre-charged moiety ensures that the resulting derivative is readily ionized in positive-ion ESI-MS, overcoming the poor ionization efficiency of many native carbonyl compounds. nih.govnih.gov
This derivatization can lead to substantial improvements in detection limits. For example, when analyzing the oxidative DNA lesion 5-formyl-2′-deoxyuridine (FodU), derivatization with GirT resulted in a detection limit that was approximately 20 times better than that for the underivatized compound. nih.gov The presence of the charged tag not only boosts the signal intensity but also improves the fragmentation pattern in tandem mass spectrometry (MS/MS), leading to the production of diagnostic product ions that can be used for confident identification and quantification. nih.gov The derivatization renders the target molecule more hydrophilic and imparts a cationic property, facilitating its easy detection in MS measurements. myu-group.co.jp
Chromatographic Applications in Complex Sample Matrices
In addition to improving MS detection, derivatization with Girard's Reagent T is highly beneficial for the chromatographic separation of analytes within complex mixtures like plasma, urine, or tissue extracts. nih.govnih.govnih.gov The modification of analytes prior to analysis can overcome challenges such as poor retention on reversed-phase columns and co-elution of isomers. nih.gov
Derivatization with GirT is typically performed as a pre-column technique in liquid chromatography-mass spectrometry (LC-MS) workflows. nih.govnih.govresearchgate.net In this approach, the sample containing the carbonyl analytes is mixed with the GirT reagent before being injected into the LC system. nih.gov This pre-column reaction converts the target analytes into their respective hydrazone derivatives, which are then separated on the chromatographic column and detected by the mass spectrometer. nih.gov This strategy has been applied to the analysis of amino acids, steroids, and various other carbonyl-containing metabolites in biological samples. nih.govnih.gov
While LC-MS is the more common application, the principles of derivatization are also used in gas chromatography-mass spectrometry (GC-MS) to analyze polar compounds like amino acids. sigmaaldrich.com In GC, derivatization is essential to increase the volatility of the analytes. sigmaaldrich.com Although GirT is primarily used for LC-MS due to the introduction of a non-volatile charged group, other derivatization techniques are routinely employed for GC-MS. sigmaaldrich.com The general goal remains the same: to modify the analyte to improve its chromatographic behavior and detectability. sigmaaldrich.com
The chemical changes imparted by GirT derivatization necessitate the optimization of chromatographic conditions to achieve the best separation and resolution. nih.gov The addition of the hydrophilic and permanently charged GirT tag significantly alters the polarity of the analyte. myu-group.co.jpnih.gov This change often improves the retention of otherwise poorly retained polar carbonyl compounds on reversed-phase liquid chromatography (RPLC) columns. nih.gov
Optimization strategies may involve adjusting the mobile phase composition, such as the organic modifier fraction and the use of additives, or employing different gradient elution programs. nih.gov For highly polar derivatives, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to RPLC, as it is specifically designed for the separation of polar compounds. nih.gov The goal of optimization is to achieve baseline separation of the derivatized analytes from other matrix components and from isomeric derivatives, ensuring accurate quantification. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 μm particle columns can further enhance separation efficiency and reduce analysis time. nih.gov
Development of Specialized Derivatizing Reagents for Targeted Metabolite Analysis
The foundational chemistry of Girard's Reagent T has inspired the development of a variety of specialized and modified derivatizing agents for targeted metabolite analysis. researchgate.netnih.gov These next-generation reagents are designed to offer improved sensitivity, different fragmentation patterns, or altered chromatographic selectivity for specific classes of carbonyl compounds. researchgate.netmdpi.com
Researchers have synthesized modified Girard-type reagents to enhance analytical properties. researchgate.net For example, 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB) was created to improve the signal intensity in ESI-MS/MS compared to the traditional GirT. researchgate.net Other reagents, such as 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide (HBP), have been designed to increase detection signals by several orders of magnitude for certain aldehydes. researchgate.net Higashi's group has been particularly active in this area, developing multiple Girard-type reagents and their stable isotope-labeled analogues for high-throughput LC-MS/MS analysis of sterol ketones. researchgate.net Another approach involves using reagents like N-[2-(aminooxy)ethyl]-N,N-dimethyl-1-dodecylammonium (QDA), which also targets carbonyls via oxime formation and incorporates a quaternary ammonium tag to boost MS sensitivity and a hydrophobic domain for better chromatographic retention. nih.govnih.gov These developments demonstrate a continuous effort to refine derivatization strategies for more sensitive and specific targeted analysis of the carbonyl metabolome. nih.govmdpi.com
Table of Analytes and Methods
| Analyte Class | Derivatization Reagent | Analytical Method | Key Findings | Reference |
| Oxidative DNA Lesions | Girard's Reagent T (GirT) | LC-MS/MS | ~20-fold improvement in detection limit for 5-formyl-2'-deoxyuridine. | nih.gov |
| Oxosteroid Metabolites | Girard's Reagent T (GirT) | LC-ESI-MS/MS | Enhanced ionization efficiency and production of diagnostic product ions. | nih.gov |
| Lactones in Beef | Girard's Reagent T (GirT) | MALDI-MSI | Stable detection of volatile lactones and visualization of their localization. | myu-group.co.jp |
| Aldehydes and Ketones | HTMOB (Modified GirT) | ESI-MS/MS | 3.3 to 7.0 times signal intensity increase compared to GirT. | researchgate.net |
| Carbonyl Metabolites | QDA | nanoESI-FTMS | Lower limits of quantification in the 0.20-2 nM range. | nih.gov |
| Carboxylic acids, Aldehydes, Ketones | 2-hydrazinoquinoline (HQ) | LC-MS | Simultaneous derivatization and analysis of multiple metabolite classes. | nih.gov |
Development and Utilization As Chemical Biology Probes
Design Principles for Aminooxy- and Hydrazide-Based Probes
The design of probes incorporating aminooxy or hydrazide "warheads" leverages their specific reactivity towards carbonyls. These probes are typically constructed with three key components: the reactive group (aminooxy or hydrazide), a linker, and a reporter tag (like a fluorophore or biotin). The reporter tag enables detection and quantification after the probe has covalently labeled its target molecule.
Fluorogenic and luminescent probes are designed to exhibit a change in their optical properties upon reacting with a target analyte. nih.gov Probes based on a hydrazide functional group are particularly effective for detecting and quantifying protein carbonyls, which are markers of oxidative stress. nih.govnih.govbohrium.com
The fundamental design principle involves conjugating a hydrazide to a fluorophore. In its free state, the probe may have low or quenched fluorescence. Upon reaction with a carbonyl group on a protein or other biomolecule, the formation of a hydrazone bond alters the electronic structure of the probe, leading to a significant increase in fluorescence intensity (a "turn-on" response). nih.gov
Several classes of fluorescent dyes have been functionalized with hydrazide moieties for this purpose:
BODIPY Hydrazides : These probes are valued for their excellent fluorescent properties, including high quantum yields. nih.govbohrium.com They have been successfully used to detect and quantify carbonylated proteins in complex biological samples like cell extracts. nih.govnih.govbohrium.com
Rhodamine B Hydrazide (RBH) : This probe forms a highly fluorescent hydrazone product upon reaction with protein carbonyls. nih.govresearchgate.net An assay based on RBH has been shown to be ultrasensitive, allowing for the quantification of total protein carbonyls with very small amounts of protein. researchgate.net
Coumarin Hydrazides : Benzocoumarin hydrazine (B178648) (BzCH) has been developed as a fluorogenic sensor that exhibits a large Stokes shift upon reacting with carbonyls, making it suitable for detection in live cells. nih.gov
The reaction kinetics can be optimized for rapid labeling. Studies have shown that under optimal conditions, a hydrazine quencher can react with an aldehyde-modified molecule to form a stable adduct in as little as five minutes. researchgate.net This rapid and specific reaction is crucial for capturing dynamic processes within living systems.
| Probe Class | Reporter Group | Target | Signal Change | Reference |
| BODIPY Hydrazide | BODIPY | Protein Carbonyls | Fluorescence Turn-On | nih.govnih.govbohrium.com |
| Rhodamine B Hydrazide | Rhodamine B | Protein Carbonyls | Fluorescence Turn-On (ex/em 560/585 nm) | nih.govresearchgate.net |
| Benzocoumarin Hydrazide | Benzocoumarin | Biomolecule Carbonyls | Fluorescence with large Stokes shift | nih.gov |
| Cy3/Cy5 Hydrazides | Cyanine Dyes | Protein Carbonyls | Stable fluorescence for multiplexing | nih.gov |
Activity-based protein profiling (ABPP) utilizes chemical probes that covalently label entire families of enzymes in a manner dependent on their functional state. nih.govresearchgate.net While most ABPP probes are electrophilic and target hyper-reactive nucleophilic amino acids, there is a growing class of nucleophilic probes, such as those based on hydrazine, designed to target electrophilic sites within enzymes. nih.govacs.orgnih.gov
Hydrazine-based probes are exceptionally versatile because they can target a wide range of pharmacologically important enzymes that utilize electrophilic cofactors, transient intermediates, or labile modifications. nih.govacs.orgacs.org The labeling is mechanism-based and active-site-directed, meaning the probe only reacts with enzymes that are in a properly configured and active state. nih.govresearchgate.net This reactivity can be blocked by inhibitors that occupy the active site, making these probes powerful tools for drug discovery and inhibitor screening. nih.govnih.gov
The design involves a hydrazine warhead connected to a reporter handle, often an alkyne group for subsequent "click chemistry" ligation to a fluorescent dye or biotin. This two-step approach allows for the profiling of enzyme activities directly in complex proteomes, such as cell lysates or even living cells. nih.gov
Interrogation of Biological Processes and Pathway Analysis
The specific reactivity of aminooxy and hydrazide groups towards carbonyls allows them to be used as powerful tools to investigate biological pathways where carbonyl-containing molecules play a key role.
Reactive Carbonyl Species (RCS) are a class of molecules, including aldehydes and ketones, generated from the oxidation of carbohydrates, lipids, and amino acids. nih.govnih.gov Elevated levels of RCS are a hallmark of oxidative stress and are implicated in the pathology of numerous diseases. nih.govnih.gov Because protein carbonyls lack distinct spectrophotometric properties, their detection requires chemical derivatization with specific probes. nih.gov
Hydrazide-containing probes are widely used for the detection and quantification of RCS and carbonylated proteins. nih.govnih.gov
Global Profiling : Probes like 2,4-dinitrophenylhydrazine (B122626) (DNPH) have long been used to measure total protein carbonyl content spectrophotometrically. nih.gov Fluorescent probes such as BODIPY hydrazide and Rhodamine B hydrazide offer much higher sensitivity for quantifying carbonylated proteins. nih.govresearchgate.net
Specific RCS Detection : Hydrazine-based fluorescent probes have also been designed for the sensitive detection of specific RCS. For instance, BODIPY-substituted hydrazine (BHA) was developed as a turn-on fluorescent probe for formaldehyde (B43269) (FA), an important RCS in various biological processes. acs.org
The accumulation of carbonylated proteins is associated with aging and various diseases, making their detection critical for diagnostics and for understanding disease progression. nih.govnih.gov The use of hydrazide probes allows for analysis via multiple platforms, including simple spectrophotometry, 2D-gel electrophoresis, Western blotting, and fluorescence microscopy. nih.govnih.gov
| Detected Species | Biological Context | Probe Type | Reference |
| Protein Carbonyls | Oxidative Stress, Aging | Hydrazide-Fluorophore Conjugates (BODIPY, Rhodamine) | nih.govnih.govresearchgate.net |
| Formaldehyde (FA) | Reactive Carbonyl Species (RCS) | BODIPY-substituted hydrazine (BHA) | acs.org |
| Malondialdehyde (MDA) | Lipid Peroxidation Product | Hydrazine-based reagents | nih.gov |
| 4-hydroxy-2-nonenal (HNE) | Lipid Peroxidation Product | Nucleophilic probes | nih.gov |
Many enzymes rely on electrophilic cofactors, which contain reactive carbonyl or carbonyl-like groups, to perform their catalytic functions. nih.govacs.org These cofactors expand the chemical capabilities of proteins beyond what is offered by the canonical amino acids. nih.gov Hydrazine-based probes have emerged as powerful tools for the global identification and characterization of these enzymes. nih.govnih.gov
By using a clickable hydrazine probe (e.g., propargyl hydrazine), researchers can label proteins that contain electrophilic cofactors. nih.gov The hydrazine moiety reacts specifically with the carbonyl group of the cofactor to form a stable hydrazone. nih.govacs.org Following this labeling, the proteins can be enriched and identified using mass spectrometry-based proteomics. nih.govacs.org
This strategy has been successfully applied to profile diverse enzyme classes across the proteome that were previously difficult to study. nih.gov Targeted enzyme families include:
Pyruvoyl-dependent enzymes : These enzymes use a pyruvoyl group, formed via post-translational modification, as their catalytic center. nih.gov
Flavoenzymes : Enzymes using flavin adenine (B156593) dinucleotide (FAD) can be targeted, as the hydrazine can undergo oxidative activation by the FAD cofactor, leading to covalent labeling. researchgate.net
Heme enzymes : This class of enzymes can be covalently labeled by hydrazine probes. nih.gov
Iron-dependent enzymes : Certain iron-containing enzymes, such as 2-aminoethanethiol dioxygenase (ADO), show covalent reactivity with hydrazine probes. acs.org
This approach provides a global portrait of protein electrophiles in cells and is a powerful method for discovering new enzyme functions and for understanding how these cofactor-dependent enzymes are regulated. nih.govnih.gov
Post-translational modifications (PTMs) are crucial for regulating nearly all aspects of a protein's life, from folding and localization to activity and degradation. nih.gov While phosphorylation and acetylation are widely studied, PTMs that introduce a reactive carbonyl group are also of significant biological importance. nih.govnih.gov
The generation of an electrophilic cofactor, such as a pyruvoyl group from a serine residue, is a key example of a carbonyl-introducing PTM. nih.gov Another source of protein carbonyls is glycation, the non-enzymatic reaction of sugars with protein amino groups, which can lead to the formation of advanced glycation end products (AGEs) containing carbonyl moieties. nih.gov
Chemical probes with aminooxy or hydrazide functionalities are ideally suited for studying these modifications. nih.govnih.gov
Profiling Electrophilic PTMs : As described previously, clickable hydrazine probes can be used in quantitative chemical proteomics strategies to create a global inventory of proteins that have been modified to contain an electrophilic, carbonyl-based cofactor. nih.govacs.org This has been used in E. coli to identify proteins with pyruvoyl groups and other electrophilic centers. nih.gov
Identifying Carbonylation Sites : Biotin-hydrazide probes can be used to tag carbonylated proteins. nih.gov After labeling, the proteins can be enriched using streptavidin affinity chromatography. Subsequent digestion and mass spectrometry analysis can then pinpoint the specific sites of carbonyl modification on the protein sequence, providing detailed molecular insights into the consequences of oxidative stress or glycation. nih.gov
This ability to specifically tag and identify proteins with carbonyl-containing PTMs provides a powerful chemical tool to complement genetic and biochemical approaches for understanding protein function and regulation. nih.govnih.gov
Structural and Conformational Studies of 2 Aminooxy Acetohydrazide Dihydrochloride Derivatives
Spectroscopic Characterization of Oxime and Hydrazone Adducts
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of oxime and hydrazone derivatives of 2-(aminooxy)acetohydrazide (B13212775). These methods provide detailed insights into atomic connectivity, functional groups, and isomeric forms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of these derivatives in solution. 1H and 13C NMR spectra provide definitive evidence for the formation of oxime or hydrazone linkages and can be used to distinguish between different stereoisomers.
The formation of a hydrazone, for instance, is confirmed by the appearance of specific signals in the 1H NMR spectrum. The proton of the CH=N group typically resonates as a singlet at approximately 8.55 ppm. redalyc.org Protons of the NH and NH2 groups can be observed in the range of 6.85-9.79 ppm, while the methylene (B1212753) (CH2) protons adjacent to the aminooxy group would present a characteristic signal. redalyc.orgnih.gov For example, in some N-acylhydrazones, the C(O)-NH proton signal may appear as a broad singlet downfield around 9.39 ppm due to deshielding, with the -NH2 protons resonating further upfield. nih.gov
A key aspect of NMR analysis for these compounds is the identification of conformational isomers. N-acylhydrazones can exist as a mixture of conformers due to restricted rotation around the C(O)-N and N-N bonds. nih.gov This results in the appearance of paired peaks in the NMR spectrum, with the ratio of their integration corresponding to the population of each conformer in equilibrium. nih.gov For instance, studies on N'-(benzylidene)acetohydrazides in DMSO-d6 have shown the presence of both E(C=N)(N-N) syn-periplanar and E(C=N)(N-N) anti-periplanar conformers. nih.gov Two-dimensional NMR experiments, such as HMQC and HMBC, can further aid in the unambiguous assignment of all proton and carbon signals. researchgate.net
Table 1: Illustrative 1H NMR Chemical Shifts for Hydrazide and Hydrazone Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH=N (Imine) | ~8.55 | Singlet | Diagnostic for hydrazone formation. redalyc.org |
| C(O)NH | 9.39 - 12.25 | Singlet / Broad Singlet | Position can vary significantly based on environment and hydrogen bonding. nih.govnih.gov |
| Ar-H | 7.67 - 7.70 | Multiplet | Signals for aromatic protons, if present in the adduct. redalyc.org |
| NH (Amide) | ~6.85 | Singlet | Part of the hydrazide linkage. redalyc.org |
| NH2 | 4.32 - 5.6 | Singlet | Terminal amine protons of the hydrazide. semanticscholar.orgekb.eg |
| O-CH2-C | ~5.14 | Singlet | Methylene protons adjacent to the aminooxy and carbonyl groups. nih.gov |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the oxime and hydrazone adducts of 2-(aminooxy)acetohydrazide. The formation of these derivatives leads to characteristic changes in the IR spectrum.
The successful synthesis of a hydrazide derivative is often confirmed by the presence of two distinct N-H stretching vibrations, typically appearing in the region of 3256-3345 cm⁻¹, which correspond to the NH and NH2 groups. nih.govekb.eg The carbonyl (C=O) group of the amide linkage in these hydrazides shows a strong absorption band, usually found between 1664 and 1690 cm⁻¹. semanticscholar.orgekb.eg Upon formation of a hydrazone or oxime, a C=N stretching vibration will appear in the spectrum, although it can sometimes overlap with other absorptions. The disappearance of the characteristic aldehyde or ketone C=O stretch from the starting material provides further evidence of a successful reaction. When these derivatives are prepared from sugars, the broad absorption band of the hydroxyl (OH) groups from the sugar moiety becomes a prominent feature of the spectrum. ekb.eg
Table 2: Key IR Absorption Frequencies for Functional Group Identification
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Reference |
| N-H, NH₂ | Stretching | 3256 - 3345 | nih.govekb.eg |
| C=O (Amide) | Stretching | 1664 - 1690 | semanticscholar.orgekb.eg |
| C=N (Imine/Oxime) | Stretching | ~1620 - 1650 | redalyc.org |
| O-H (from sugar) | Stretching | 3300 - 3500 (Broad) | ekb.eg |
Advanced mass spectrometry (MS) techniques are crucial for the precise determination of the molecular weight of the synthesized adducts and for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental compositions.
For the parent compound, 2-(aminooxy)acetohydrazide, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts. uni.lu For example, the protonated molecule [M+H]⁺ is predicted to have a CCS of 117.1 Ų, while the sodium adduct [M+Na]⁺ has a predicted CCS of 123.4 Ų. uni.lu This type of data, obtained through techniques like ion mobility-mass spectrometry, can help in identifying compounds in complex mixtures.
When analyzing oxime and hydrazone derivatives, mass spectrometry readily confirms the molecular weight of the final product. The formation of an oxime linkage between an aminooxy-containing peptide and a carbohydrate can be monitored effectively by MS. ku.edunih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for these types of molecules, as they are soft methods that minimize fragmentation of the parent ion. Tandem mass spectrometry (MS/MS) can be employed to intentionally fragment the molecular ion, providing valuable data on the molecule's connectivity and confirming the structure of the adduct.
Table 3: Predicted Collision Cross Section (CCS) Data for 2-(aminooxy)acetohydrazide Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 106.06110 | 117.1 |
| [M+Na]⁺ | 128.04304 | 123.4 |
| [M-H]⁻ | 104.04655 | 116.9 |
| [M+NH₄]⁺ | 123.08765 | 138.5 |
| [M+K]⁺ | 144.01698 | 124.2 |
| [M+H-H₂O]⁺ | 88.051085 | 111.6 |
Data sourced from PubChem. uni.lu
Application in Pseudopeptide and Peptidomimetic Design
The unique structural features of 2-(aminooxy)acetohydrazide derivatives are leveraged in the design of pseudopeptides and peptidomimetics. By replacing native amide bonds with stable oxime or hydrazide linkages, chemists can modulate the conformational properties, stability, and biological activity of peptides.
The synthesis of peptides incorporating an aminooxy moiety is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. nih.govnih.gov The aminooxy group, often N-terminally protected (e.g., with a Boc group), is coupled to the peptide chain. nih.gov Following synthesis and deprotection, the now-free aminooxy group can chemoselectively react with an aldehyde or ketone to form a stable oxime bond, a type of "click" chemistry reaction. nih.goviris-biotech.de This ligation is highly efficient and can be performed in aqueous conditions. ku.edu
The replacement of a standard amide bond with a hydrazide linkage, derived from an N-aminoglycine (aGly) residue, introduces new conformational possibilities. nih.gov Conformational analysis of peptides containing these linkages is performed using a combination of NMR spectroscopy and molecular dynamics (MD) simulations. nih.gov These studies reveal how the introduction of the heteroatom in the backbone influences local and global peptide structure. For instance, analysis of hybrid α/β-dipeptides has shown that the presence of a sulfur heteroatom at a quaternary center induces specific torsional angles, which can be further modulated by interactions with nearby aromatic residues. nih.gov
The incorporation of aminooxy and hydrazide moieties has a profound impact on peptide folding and the stability of secondary structures. The hydrazide N'H2 group can participate in unique intra-residue hydrogen bonds that can help to stabilize specific conformations. nih.gov
Studies on peptides containing N-amino acids have shown that these modifications can stabilize extended β-sheet-like conformations. nih.gov The replacement of a standard amide with a hydrazide bond alters the hydrogen bonding pattern and the rotational freedom around the peptide backbone. N-aminoglycine, which lacks a side chain at the α-carbon, offers greater flexibility around the phi (φ) and psi (ψ) torsional angles compared to its Cα-substituted counterparts. nih.gov
Q & A
Q. How to address discrepancies between theoretical (spectral prediction) and experimental NMR data for novel acetohydrazide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
